molecular formula C4H6N4O2 B11926469 3-(Aminomethyl)-4-nitropyrazole

3-(Aminomethyl)-4-nitropyrazole

Cat. No.: B11926469
M. Wt: 142.12 g/mol
InChI Key: CFFGHSMSWCKPLD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-nitropyrazole: is a heterocyclic organic compound that features both an amino group and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methylpyrazole to form 4-nitro-3-methylpyrazole, which is then subjected to a Mannich reaction to introduce the aminomethyl group .

Industrial Production Methods: Industrial production methods for 3-(Aminomethyl)-4-nitropyrazole are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-nitropyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in 3-(Aminomethyl)-4-aminopyrazole.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(Aminomethyl)-4-aminopyrazole.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 3-(Aminomethyl)-4-nitropyrazole is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the materials science field, this compound can be used in the development of novel materials with specific properties, such as explosives or propellants, due to the presence of the nitro group .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-nitropyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

    3-(Aminomethyl)-4-aminopyrazole: Similar structure but with an amino group instead of a nitro group.

    4-Nitropyrazole: Lacks the aminomethyl group.

    3-Methyl-4-nitropyrazole: Has a methyl group instead of an aminomethyl group.

Uniqueness: 3-(Aminomethyl)-4-nitropyrazole is unique due to the presence of both an amino group and a nitro group on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

(4-nitro-1H-pyrazol-5-yl)methanamine

InChI

InChI=1S/C4H6N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1,5H2,(H,6,7)

InChI Key

CFFGHSMSWCKPLD-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])CN

Origin of Product

United States

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